
Naphthalen-1-yl 2-bromo-4,4,4-trichloro-2-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalen-1-yl 2-bromo-4,4,4-trichloro-2-methylbutanoate is a synthetic organic compound with the molecular formula C15H12BrCl3O2. It is characterized by the presence of a naphthalene ring, a bromine atom, and three chlorine atoms attached to a butanoate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl 2-bromo-4,4,4-trichloro-2-methylbutanoate typically involves the esterification of naphthalen-1-ol with 2-bromo-4,4,4-trichloro-2-methylbutanoic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or toluene to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
Naphthalen-1-yl 2-bromo-4,4,4-trichloro-2-methylbutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the naphthalene ring to form naphthoquinone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), mild heating.
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran), low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone), ambient temperature.
Major Products Formed
Substitution: Naphthalen-1-yl derivatives with various functional groups.
Reduction: Naphthalen-1-yl 2-hydroxy-4,4,4-trichloro-2-methylbutanoate.
Oxidation: Naphthoquinone derivatives.
科学的研究の応用
Naphthalen-1-yl 2-bromo-4,4,4-trichloro-2-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用機序
The mechanism of action of Naphthalen-1-yl 2-bromo-4,4,4-trichloro-2-methylbutanoate involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The naphthalene ring may also intercalate with DNA, affecting gene expression and cellular function.
類似化合物との比較
Similar Compounds
- Naphthalen-1-yl 2-chloro-4,4,4-trichloro-2-methylbutanoate
- Naphthalen-1-yl 2-bromo-4,4,4-trifluoro-2-methylbutanoate
- Naphthalen-1-yl 2-bromo-4,4,4-trichloro-2-ethylbutanoate
Uniqueness
Naphthalen-1-yl 2-bromo-4,4,4-trichloro-2-methylbutanoate is unique due to the presence of both bromine and multiple chlorine atoms, which confer distinct reactivity and biological activity. The combination of these halogens with the naphthalene ring and butanoate ester makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
106749-75-1 |
|---|---|
分子式 |
C15H12BrCl3O2 |
分子量 |
410.5 g/mol |
IUPAC名 |
naphthalen-1-yl 2-bromo-4,4,4-trichloro-2-methylbutanoate |
InChI |
InChI=1S/C15H12BrCl3O2/c1-14(16,9-15(17,18)19)13(20)21-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,9H2,1H3 |
InChIキー |
ZGIPNLSQMZGZHM-UHFFFAOYSA-N |
正規SMILES |
CC(CC(Cl)(Cl)Cl)(C(=O)OC1=CC=CC2=CC=CC=C21)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate](/img/structure/B14319199.png)
![3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one](/img/structure/B14319200.png)
![Benzoic acid, 4-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-](/img/structure/B14319202.png)
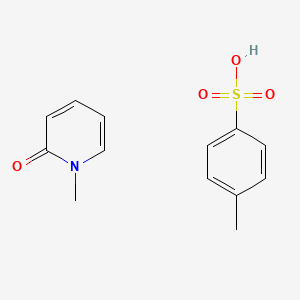
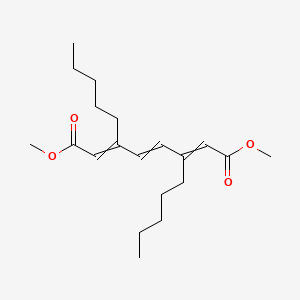
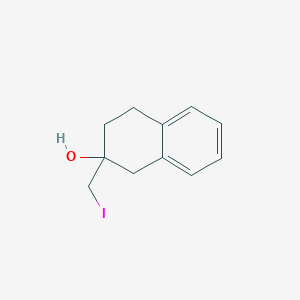
![5-(2-Hydroxyethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14319216.png)
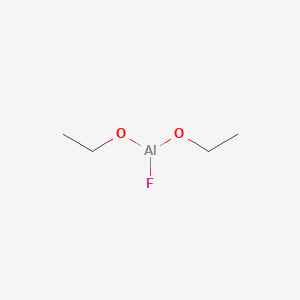
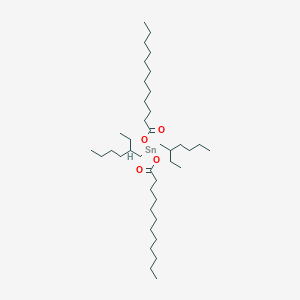
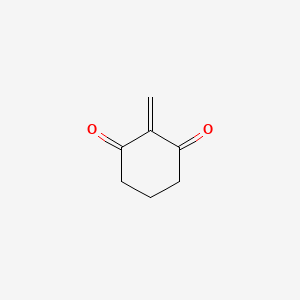
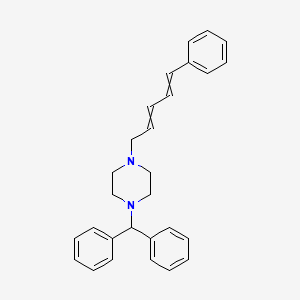
![N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)decanamide](/img/structure/B14319240.png)
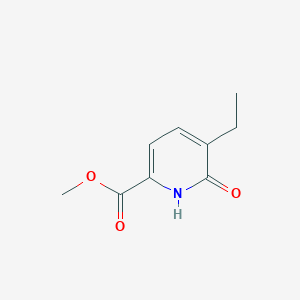
![2,3-Dimethylnaphtho[2,3-B]thiophene](/img/structure/B14319247.png)
